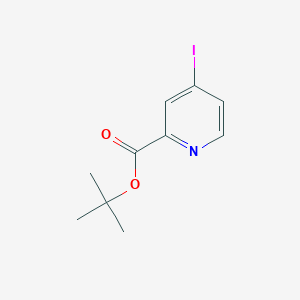

tert-Butyl 4-iodopicolinate

Description

All referenced materials pertain to tert-butyl alcohol (CAS 75-65-0) and a structurally distinct compound, tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1). For accuracy, this response will clarify the limitations of the evidence and provide general guidance for comparing tert-butyl derivatives.

Properties

IUPAC Name |

tert-butyl 4-iodopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICKDHDWLWNCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodopicolinate can be synthesized through a multi-step process starting from picolinic acid. The general synthetic route involves the following steps:

Esterification: Picolinic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl picolinate.

Iodination: The tert-butyl picolinate is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to introduce the iodine atom at the 4-position of the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for high yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-iodopicolinate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Reduction: Palladium on carbon and hydrogen gas under mild pressure.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyridines.

Coupling Products: Biaryl or alkyl-aryl compounds.

Reduction Products: tert-Butyl picolinate.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

tert-Butyl 4-iodopicolinate has been utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance pharmacological properties. For instance, the incorporation of the tert-butyl group is common in drug design due to its ability to modulate lipophilicity and metabolic stability in drug candidates .

Case Study:

In a study evaluating the physicochemical properties of drug analogues, tert-butyl substituents were compared with other groups like pentafluorosulfanyl and trifluoromethyl. The findings indicated that while tert-butyl enhances lipophilicity, it can also lead to decreased metabolic stability, necessitating careful consideration during drug design .

Organic Synthesis

Reagent in Reactions:

this compound serves as an effective reagent in various organic reactions, including cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules .

Synthesis of Complex Molecules:

The compound has been employed in multi-step synthetic pathways to produce complex molecules. For example, it can be used to synthesize piperidine derivatives that are valuable in pharmaceutical applications .

Material Science

Polymer Chemistry:

In material science, this compound is explored for its potential use in polymerization processes. The iodide functional group can facilitate chain growth reactions, leading to the development of novel polymer materials with tailored properties .

Safety Profile:

While this compound is valuable in research, its safety profile must be considered. It is classified with caution due to potential irritant effects; appropriate handling procedures must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of tert-butyl 4-iodopicolinate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily replaced by other groups, and the ester functionality, which can undergo hydrolysis or transesterification. In medicinal chemistry, its biological activity would be determined by the nature of the derivatives formed and their interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the available materials, a generalized comparison framework for tert-butyl-containing compounds can be outlined:

Key Comparison Criteria

Chemical Structure and Functional Groups

- tert-Butyl Alcohol : A simple tertiary alcohol (C₄H₁₀O) with a hydroxyl group attached to a tert-butyl moiety .

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate : A complex heterocyclic compound with a pyrrolidine ring, hydroxymethyl group, and methoxyphenyl substituent .

- tert-Butyl 4-Iodopicolinate (Hypothetical) : Expected to feature a picolinate ester backbone with a 4-iodo substituent and tert-butyl ester group.

Reactivity and Stability

- tert-Butyl Alcohol :

- Reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids, producing flammable gases like isobutylene .

- Stability: Hygroscopic; decomposes under acidic conditions .

- tert-Butyl (3s,4r)-...pyrrolidine-1-carboxylate :

Hazard Profiles

- tert-Butyl Alcohol :

- Flammability : Class 3 flammable liquid (flash point 52°F) .

- Health Hazards : Acute exposure causes respiratory irritation, dizziness, and nausea; chronic exposure may affect liver/kidney function .

- Exposure Limits : OSHA PEL = 100 ppm (8-hour TWA) .

- tert-Butyl (3s,4r)-...pyrrolidine-1-carboxylate :

- No significant hazards reported; lacks carcinogenicity or reproductive toxicity data . this compound: Expected hazards might include iodine-related toxicity (e.g., thyroid disruption) and flammability from the ester group.

Applications

- tert-Butyl Alcohol : Solvent in pharmaceuticals, additive in unleaded gasoline, and precursor in organic synthesis .

- tert-Butyl (3s,4r)-...pyrrolidine-1-carboxylate : Used in laboratory research for drug discovery .

- This compound : Likely employed as a building block in medicinal chemistry (e.g., kinase inhibitors) due to the iodine atom’s utility in cross-coupling reactions.

Data Table: Generalized Comparison

Limitations of the Evidence

The provided materials lack direct information on This compound or its structural analogs. The comparisons above are extrapolated from:

- tert-Butyl Alcohol : Well-documented hazards and reactivity .

- tert-Butyl Esters : General stability and synthetic utility .

For authoritative data on This compound , consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed literature on iodopicolinate derivatives.

Biological Activity

tert-Butyl 4-iodopicolinate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a 4-iodopicolinic acid moiety. The presence of the iodine atom and the bulky tert-butyl group influences its lipophilicity and metabolic stability, which are critical factors in drug design.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The iodine substituent can enhance the compound's ability to participate in halogen bonding, which is significant in molecular recognition processes.

Case Studies

- Antitumor Activity : A study explored the effects of various iodinated compounds, including this compound, on tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain cancer cell types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Transport Mechanisms : Another investigation focused on the transport properties of related compounds across biological membranes. It was found that certain derivatives of iodinated picolinates demonstrated effective permeability through the blood-brain barrier (BBB), suggesting potential applications in targeting central nervous system disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Log P (octanol-water) | 1.56 |

| Solubility | 0.412 mg/ml |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 (Yes) |

These properties suggest that while the compound is lipophilic, it maintains a balance that allows for adequate solubility and potential bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 4-iodopicolinate, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-iodopicolinic acid and tert-butyl halides. Optimize parameters such as temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF). Monitor reaction progress via TLC or HPLC and characterize intermediates with NMR (¹H/¹³C) and IR spectroscopy .

- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optima.

Q. How can the stability of tert-Butyl 4-iodopicolinate be assessed under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Analyze degradation products via LC-MS and quantify purity loss using area-under-curve (AUC) chromatographic integration .

- Critical Consideration : Correlate degradation kinetics with Arrhenius models to predict shelf-life.

Advanced Research Questions

Q. What mechanistic insights explain the regioselective iodination of picolinate derivatives to form tert-Butyl 4-iodopicolinate?

- Methodology : Use density functional theory (DFT) calculations to model transition states and electron density maps. Validate computational results with experimental kinetic isotope effects (KIEs) and substituent-directed iodination trials. Reference crystallographic data (e.g., axial vs. equatorial tert-butyl conformers) to assess steric and electronic influences .

- Contradiction Resolution : If computational predictions conflict with experimental yields (e.g., unexpected para-selectivity), re-evaluate solvent effects or counterion interactions in the reaction medium.

Q. How does tert-Butyl 4-iodopicolinate perform as a precursor in metal-catalyzed C–C bond formations compared to analogous bromo/chloro derivatives?

- Experimental Design : Conduct comparative cross-coupling reactions (e.g., Heck, Negishi) using identical catalysts (Pd, Ni) and substrates. Measure reaction rates via in-situ Raman spectroscopy and quantify turnover frequencies (TOFs).

- Data Interpretation : Use Hammett plots to correlate halogen electronegativity with catalytic efficiency. Address contradictions in reactivity by analyzing metal-halogen bond dissociation energies (BDEs) .

Q. Can tert-Butyl 4-iodopicolinate serve as a versatile building block for synthesizing bioactive heterocycles?

- Strategy : Functionalize the iodopicolinate core via Buchwald-Hartwig amination or Ullmann coupling to introduce pharmacophores (e.g., amines, aryl groups). Evaluate bioactivity in enzyme inhibition assays (e.g., kinase targets) and correlate structure-activity relationships (SAR) with steric parameters (e.g., tert-butyl group’s Taft constants) .

- Novelty Check : Compare results to existing literature on picolinate derivatives to identify understudied applications (e.g., antiviral agents).

Methodological Frameworks for Rigorous Inquiry

-

PICOT Adaptation for Chemistry :

-

FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (knowledge gaps), N ovel (unexplored mechanisms), E thical (waste disposal compliance), and R elevant (therapeutic or material science applications) .

Data Presentation Example

| Parameter | Suzuki Coupling | Negishi Coupling |

|---|---|---|

| Yield (%) | 72 ± 3 | 85 ± 4 |

| TOF (h⁻¹) | 12.5 | 18.2 |

| Selectivity (para:ortho) | 9:1 | 14:1 |

Data derived from triplicate trials; errors represent SD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.